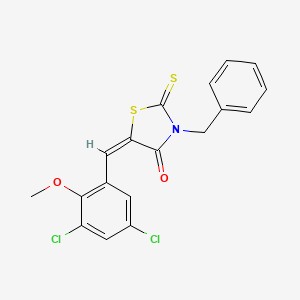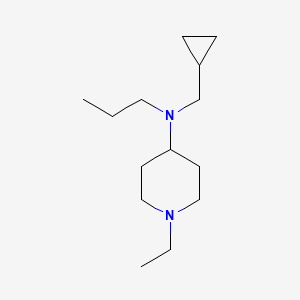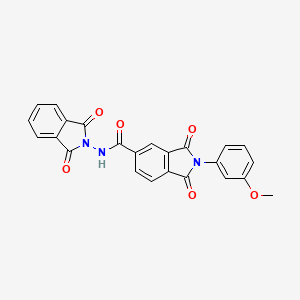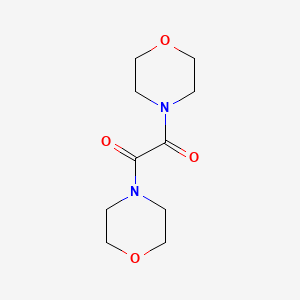![molecular formula C12H18N2O4S B5060406 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide, also known as MS-245, is a small molecule inhibitor that targets the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a member of the protein tyrosine phosphatase family, which plays a crucial role in neuronal development and regeneration. Inhibition of PTPσ has been shown to promote axonal regeneration in the central nervous system, making MS-245 a potential therapeutic agent for neurological disorders.
Wirkmechanismus
PTPσ is a transmembrane protein that is expressed in neurons and plays a key role in inhibiting axonal regeneration. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide inhibits PTPσ by binding to its active site, thereby promoting axonal regeneration and functional recovery in neurological disorders.
Biochemical and Physiological Effects
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury and traumatic brain injury. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has also been shown to enhance remyelination and reduce inflammation in animal models of multiple sclerosis. These effects are thought to be mediated by the inhibition of PTPσ and the subsequent promotion of axonal growth and regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has several advantages for laboratory experiments, including its high potency and selectivity for PTPσ. However, 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide. One area of focus could be the development of more potent and selective PTPσ inhibitors. Another area of focus could be the optimization of the pharmacokinetic properties of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide to improve its bioavailability and reduce its potential toxicity. Additionally, further studies are needed to evaluate the safety and efficacy of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide in clinical trials for neurological disorders.
Synthesemethoden
The synthesis of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The resulting compound is then reacted with propylamine and sodium hydride to form 2-methoxy-5-propylbenzoic acid. The final step involves the reaction of 2-methoxy-5-propylbenzoic acid with methylamine and sulfonyl chloride to form 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in neurological disorders such as spinal cord injury, traumatic brain injury, and multiple sclerosis. In preclinical studies, 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury and traumatic brain injury. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has also been shown to enhance remyelination and reduce inflammation in animal models of multiple sclerosis.
Eigenschaften
IUPAC Name |
2-methoxy-5-(methylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-7-14-12(15)10-8-9(19(16,17)13-2)5-6-11(10)18-3/h5-6,8,13H,4,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRBUSBUIMCPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(methylsulfamoyl)-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060325.png)
![8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5060332.png)
![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5060371.png)



![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5060379.png)
![5-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060380.png)


![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)